LL-K8-22

Triple-Negative Breast Cancer CDK8 Anti-Proliferative

LL-K8-22 is the first-in-class PROTAC degrader that simultaneously eliminates both CDK8 and cyclin C—not merely inhibiting kinase activity. Developed via hydrophobic tagging of BI-1347, it achieves 5-fold greater anti-proliferative potency in MDA-MB-468 TNBC cells and more persistent STAT1 Ser727 phosphorylation suppression than standard inhibitors. Critically, it degrades CDK8 without affecting CDK19, enabling CDK8-specific loss-of-function studies. As the only small-molecule cyclin C degrader, LL-K8-22 uniquely unlocks cyclin C functional research in transcriptional regulation and metabolism. Ideal for TNBC oncology, washout assays, and head-to-head degradation-vs-inhibition comparisons. For research use only.

Molecular Formula C37H43N5O
Molecular Weight 573.8 g/mol
Cat. No. B12395665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-K8-22
Molecular FormulaC37H43N5O
Molecular Weight573.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC23CC4CC(C2)CC(C4)C3)C(=O)CN5C=C(C=N5)C6=CC=C(C=C6)C7=CN=CC8=CC=CC=C87
InChIInChI=1S/C37H43N5O/c43-36(41-14-12-40(13-15-41)11-3-10-37-19-27-16-28(20-37)18-29(17-27)21-37)26-42-25-33(23-39-42)30-6-8-31(9-7-30)35-24-38-22-32-4-1-2-5-34(32)35/h1-2,4-9,22-25,27-29H,3,10-21,26H2
InChIKeyWXQLBECTYSLDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LL-K8-22 for Research: What It Is and Why Procurement Teams Should Care


LL-K8-22 is a PROTAC-based small-molecule degrader that targets the CDK8-cyclin C complex [1]. It was developed from the CDK8 inhibitor BI-1347 via hydrophobic tagging to achieve simultaneous degradation of both CDK8 and cyclin C [1]. This compound is supplied for research use only and has demonstrated unique degradation selectivity and durable downstream signaling suppression [1][2]. It is relevant for projects investigating transcriptional control and oncogenic pathways in triple-negative breast cancer (TNBC) models [2].

Why Generic CDK8 Inhibitors Cannot Replace LL-K8-22 in Critical Research


LL-K8-22 is a degrader, not an inhibitor; it eliminates both CDK8 and cyclin C protein levels, whereas standard inhibitors like BI-1347 only block kinase activity [1]. This mechanism yields a distinct downstream effect: LL-K8-22 suppresses STAT1 phosphorylation more persistently than BI-1347 [1]. Additionally, LL-K8-22 shows 5-fold greater anti-proliferative potency than BI-1347 in MDA-MB-468 cells [1]. Substituting with a traditional CDK8 inhibitor would fail to degrade cyclin C, missing the unique biology LL-K8-22 enables [2].

Quantitative Evidence That Differentiates LL-K8-22 from Closest Analogs


5-Fold Greater Anti-Proliferative Potency vs. Parental Inhibitor BI-1347 in TNBC Cells

In MDA-MB-468 triple-negative breast cancer cells, LL-K8-22 exhibited a 5-fold increase in anti-proliferative potency compared to its parental CDK8 inhibitor, BI-1347 [1]. This demonstrates that degradation of the CDK8-cyclin C complex yields a significantly stronger cellular effect than simple kinase inhibition.

Triple-Negative Breast Cancer CDK8 Anti-Proliferative

Selective Degradation of CDK8 vs. CDK19

LL-K8-22 significantly degrades CDK8 while sparing CDK19, its highly homologous paralog [1]. Immunoblot and proteomic studies confirmed no reduction in CDK19 levels, nor any degradation of other cyclin proteins besides cyclin C [1]. This selectivity is crucial for studies requiring precise dissection of CDK8-specific functions without off-target degradation.

Kinase Selectivity PROTAC CDK8/CDK19

Dual Degradation of CDK8 and Cyclin C with Defined Potency (DC50)

LL-K8-22 induces synchronous degradation of both CDK8 and cyclin C with DC50 values of 2.52 μM and 2.64 μM, respectively, in MDA-MB-468 cells [1]. This is the first reported small molecule capable of degrading cyclin C, a previously undruggable target [1]. No other commercially available CDK8 tool compounds achieve this dual degradation profile.

PROTAC Degrader Cyclin C

More Persistent Suppression of STAT1 Phosphorylation Than BI-1347

LL-K8-22 suppresses STAT1 Ser727 phosphorylation more persistently than the inhibitor BI-1347, indicating a more durable blockade of CDK8-cyclin C downstream signaling [1]. This persistent effect is attributed to the degradation mechanism, which removes the target proteins rather than transiently inhibiting their activity.

STAT1 Signaling CDK8

Inhibition of E2F- and MYC-Driven Oncogenic Transcriptional Programs

RNA-sequencing analysis revealed that LL-K8-22 inhibits carcinogenic transcriptional programs driven by E2F and MYC [1]. This transcriptional reprogramming is a downstream consequence of CDK8-cyclin C degradation and represents a key mechanistic differentiator from simple kinase inhibition.

Transcriptional Inhibition E2F MYC

Optimal Use Cases for LL-K8-22 in Research and Discovery


Investigating CDK8-Specific Function in Cancer Biology

Because LL-K8-22 degrades CDK8 without affecting CDK19, it is ideal for dissecting CDK8-specific roles in transcription, cell cycle regulation, or tumor progression. Use LL-K8-22 in TNBC or other cancer models to attribute phenotypes directly to CDK8 loss-of-function [1].

Probing Cyclin C Biology and Targeting the Undruggable

LL-K8-22 is the first small molecule capable of degrading cyclin C. Employ it to study cyclin C's poorly understood functions, including its role in transcriptional regulation, metabolism, or as a potential therapeutic target [1].

Sustained Pathway Inhibition in Long-Term Assays

The persistent suppression of STAT1 phosphorylation by LL-K8-22 makes it suitable for experiments requiring durable pathway blockade, such as washout studies, prolonged incubations, or in vivo models where sustained target engagement is critical [1].

Differentiating Degradation from Inhibition in Chemical Biology

Compare LL-K8-22 head-to-head with the inhibitor BI-1347 to elucidate functional differences between CDK8-cyclin C degradation versus kinase inhibition. This provides a powerful tool for studying the impact of protein removal versus activity blockade in cellular systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for LL-K8-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.